Tétrafluoropyrimidine

Vue d'ensemble

Description

2,4,5,6-Tetrafluoropyrimidine is a perfluorinated heteroaromatic compound, characterized by the presence of four fluorine atoms attached to a pyrimidine ring. This compound is highly electrophilic due to the electron-withdrawing nature of the fluorine atoms, making it a valuable reagent in various chemical reactions .

Applications De Recherche Scientifique

2,4,5,6-Tetrafluoropyrimidine has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,5,6-Tetrafluoropyrimidine can be synthesized through the exhaustive fluorination of pyrimidine derivatives. One common method involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures (around 530°C) to replace chlorine atoms with fluorine . Another method includes the use of silver difluoride or chlorine pentafluoride as fluorinating agents .

Industrial Production Methods: Industrial production of tetrafluoropyrimidine typically involves large-scale fluorination processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,5,6-Tetrafluoropyrimidine undergoes various types of chemical reactions, including nucleophilic aromatic substitution (SNAr), where nucleophiles replace fluorine atoms on the pyrimidine ring . It can also participate in reactions with thiocarbonyl difluoride or its liquid trimer, leading to the formation of trifluoromethylthio derivatives .

Common Reagents and Conditions: Common reagents used in reactions with tetrafluoropyrimidine include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions, often in the presence of a base like cesium fluoride .

Major Products: The major products formed from reactions with tetrafluoropyrimidine include multisubstituted pyrimidines and various trifluoromethylthio derivatives .

Mécanisme D'action

The mechanism of action of tetrafluoropyrimidine involves its high electrophilicity, which allows it to readily react with nucleophiles. This property is exploited in various chemical transformations to introduce functional groups into the pyrimidine ring. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparaison Avec Des Composés Similaires

Pentafluoropyridine: Another perfluorinated heteroaromatic compound with similar electrophilic properties.

Tetrafluoropyrazine: Shares the perfluorinated structure and reactivity with nucleophiles.

Tetrafluoropyridazine: Exhibits similar chemical behavior due to the presence of multiple fluorine atoms.

Uniqueness: 2,4,5,6-Tetrafluoropyrimidine is unique in its ability to form highly functionalized derivatives through regioselective nucleophilic aromatic substitution reactions. Its versatility and reactivity make it a valuable compound in synthetic organic chemistry .

Propriétés

IUPAC Name |

2,4,5,6-tetrafluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMWBUVUQLGBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227502 | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-79-3 | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

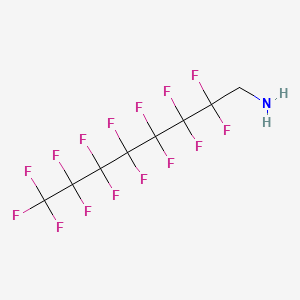

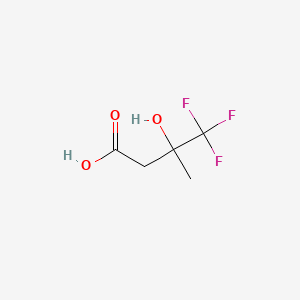

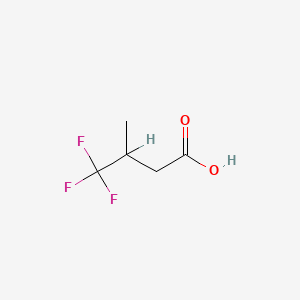

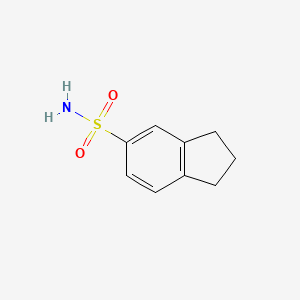

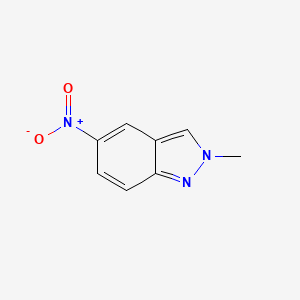

Feasible Synthetic Routes

A: Tetrafluoropyrimidine (C4F4N2) is a six-membered aromatic ring containing four fluorine atoms and two nitrogen atoms. Its molecular weight is 156.04 g/mol. The structure is characterized by 19F NMR spectroscopy, showcasing the high electronegativity of fluorine. [, , ]

A: Tetrafluoropyrimidine is highly susceptible to nucleophilic attack. The fluorine atoms at the 4- and 6-positions are more readily displaced by nucleophiles compared to those at the 2- and 5- positions. This reactivity allows for the synthesis of various substituted fluoropyrimidines. [, , , , ]

A: Reaction of tetrafluoropyrimidine with sodium iodide in dimethylformamide selectively yields 2,4,5-trifluoro-6-iodopyrimidine as the major product. This selectivity is crucial for further functionalization at the 6-position. []

A: Yes, while the fluorine atoms at the 2-, 4-, and 6-positions are relatively reactive, the fluorine at the 5-position can be less reactive in some cases. This can hinder the synthesis of certain fully substituted pyrimidine derivatives. []

A: Tetrafluoropyrimidine reacts with perfluoroisopropyl carbanions (generated from hexafluoropropene and cesium fluoride) to yield mono-, bis-, tris-, and even tetra-perfluoroisopropyl substituted pyrimidine derivatives. The product distribution depends on the reaction conditions and stoichiometry. []

A: Yes, some perfluorinated azacyclodienes derived from tetrafluoropyrimidine undergo ring-opening and fragmentation reactions upon photolysis. This highlights the impact of fluorine substitution on the stability and reactivity of the pyrimidine ring. []

A: Yes, tetrafluoropyrimidine can be thermally rearranged to tetrafluoropyrimidine at high temperatures (around 800°C). This reaction provides a pathway for the synthesis of pyrimidine derivatives from pyridazine precursors. []

A: Yes, calculations of charge and spin densities have been performed to understand the mechanism of fluorination of tetrafluoropyrimidine with cobalt fluorides. These calculations support a mechanism involving radical cation intermediates. []

A: Yes, tetrafluoropyrimidine serves as a building block for the synthesis of macrocycles. Its regioselective reactions with nucleophiles allow for the controlled assembly of larger ring systems. [, ]

A: Yes, reactions of tetrafluoropyrimidine with various N-nucleophiles have been successfully carried out in water at room temperature using potassium carbonate as a base. This highlights the potential for environmentally friendly syntheses of fluorinated pyrimidine derivatives. [, ]

A: The crystal structure of tetrafluoropyrimidine reveals short F···F contacts, which are a common feature in the crystal packing of fluorinated aromatic compounds. These interactions play a role in the solid-state properties of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)